molecular formula C7H8BrCl3O4 B14725496 Dimethyl 2-bromo-3-(trichloromethyl)butanedioate CAS No. 5411-69-8

Dimethyl 2-bromo-3-(trichloromethyl)butanedioate

Cat. No.: B14725496
CAS No.: 5411-69-8
M. Wt: 342.4 g/mol
InChI Key: CNHXIIKKCWIXGZ-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is an organic compound with the molecular formula C7H8BrCl3O4. It is characterized by the presence of a bromine atom, a trichloromethyl group, and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-3-(trichloromethyl)butanedioate can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by esterification

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromination and esterification reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-3-(trichloromethyl)butanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.

    Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products Formed

    Substitution: Hydroxyl derivatives.

    Reduction: Methyl-substituted derivatives.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Dimethyl 2-bromo-3-(trichloromethyl)butanedioate has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-3-(trichloromethyl)butanedioate involves its interaction with molecular targets through its reactive bromine and trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. The ester groups can also undergo hydrolysis, releasing the corresponding acids which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-bromo-3-(chloromethyl)butanedioate
  • Dimethyl 2-bromo-3-(fluoromethyl)butanedioate
  • Dimethyl 2-bromo-3-(methyl)butanedioate

Uniqueness

Dimethyl 2-bromo-3-(trichloromethyl)butanedioate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and higher electronegativity compared to its analogs with fewer halogen atoms. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic sites.

Properties

CAS No.

5411-69-8

Molecular Formula

C7H8BrCl3O4

Molecular Weight

342.4 g/mol

IUPAC Name

dimethyl 2-bromo-3-(trichloromethyl)butanedioate

InChI

InChI=1S/C7H8BrCl3O4/c1-14-5(12)3(7(9,10)11)4(8)6(13)15-2/h3-4H,1-2H3

InChI Key

CNHXIIKKCWIXGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(=O)OC)Br)C(Cl)(Cl)Cl

Origin of Product

United States

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